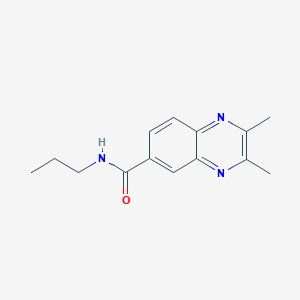
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly referred to as CM156, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CM156 belongs to the class of pyrrole-2-carboxamide compounds, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of CM156 is not fully understood. However, studies have suggested that CM156 may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. For example, CM156 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival. In addition, CM156 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CM156 has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that CM156 can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, CM156 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix and the migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CM156 is its potent anti-tumor activity against a wide range of cancer cell lines. In addition, CM156 exhibits low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of CM156 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of CM156. One potential direction is to investigate the synergistic effects of CM156 with other anti-cancer agents, such as chemotherapy drugs. In addition, further studies are needed to elucidate the exact mechanism of action of CM156 and to identify potential biomarkers that can be used to predict response to CM156 treatment. Finally, the development of more water-soluble formulations of CM156 may increase its potential for clinical use.
Conclusion:
In conclusion, CM156 is a novel compound that exhibits potent anti-tumor activity against a wide range of cancer cell lines. Although the exact mechanism of action of CM156 is not fully understood, studies have suggested that it may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of CM156.
Synthesemethoden
The synthesis of CM156 involves a multi-step process that includes the condensation of 2-chloro-4-methylbenzaldehyde and methylamine to form 2-chloro-4-methyl-N-methylbenzylideneamine. The subsequent reaction of this intermediate with ethyl acetoacetate leads to the formation of ethyl 2-chloro-4-methyl-N-methylphenylpyrrole-2-carboxylate. Finally, the ester group is hydrolyzed to form CM156.
Wissenschaftliche Forschungsanwendungen
CM156 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that CM156 exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, CM156 has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-5-6-11(10(14)8-9)15-13(17)12-4-3-7-16(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJMBNNQJIUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)




![(3,5-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510803.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)